(6R)-8-(benzenesulfonyl)-2,6-dimethyloct-7-en-4-one
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Overview
Description
(6R)-8-(benzenesulfonyl)-2,6-dimethyloct-7-en-4-one is an organic compound characterized by the presence of a benzenesulfonyl group attached to an octenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the sulfonation of benzene using chlorosulfonic acid, followed by the reaction with the octenone derivative under controlled conditions . The reaction is usually carried out at temperatures below 60°C to ensure the stability of the intermediate products .
Industrial Production Methods
In industrial settings, the production of (6R)-8-(benzenesulfonyl)-2,6-dimethyloct-7-en-4-one may involve large-scale sulfonation processes using specialized equipment to control temperature and reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(6R)-8-(benzenesulfonyl)-2,6-dimethyloct-7-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(6R)-8-(benzenesulfonyl)-2,6-dimethyloct-7-en-4-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (6R)-8-(benzenesulfonyl)-2,6-dimethyloct-7-en-4-one involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes and proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylsulphonylbenzyl bromide
- 4-(Methanesulfonyl)phenylboronic acid
- Chloromethyl phenyl sulfone
- 3-Methylsulphonylaniline hydrochloride
- Methyl phenyl sulfone
- 4-Aminophenyl sulfone
- Phenyl vinyl sulfone
Uniqueness
(6R)-8-(benzenesulfonyl)-2,6-dimethyloct-7-en-4-one is unique due to its specific structural configuration and the presence of both the benzenesulfonyl group and the octenone backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
162655-06-3 |
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Molecular Formula |
C16H22O3S |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(6R)-8-(benzenesulfonyl)-2,6-dimethyloct-7-en-4-one |
InChI |
InChI=1S/C16H22O3S/c1-13(2)11-15(17)12-14(3)9-10-20(18,19)16-7-5-4-6-8-16/h4-10,13-14H,11-12H2,1-3H3/t14-/m0/s1 |
InChI Key |
NLSJVHIHDRQKQE-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@H](CC(=O)CC(C)C)C=CS(=O)(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(=O)CC(C)C=CS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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